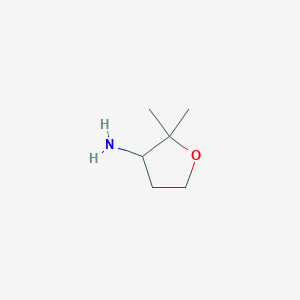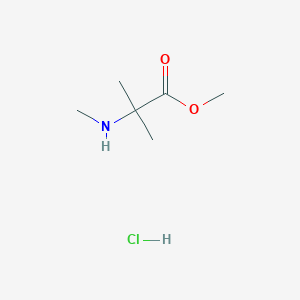
2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multicomponent domino reactions, as described in the first paper. This method is used to create poly-functionalized nicotinonitriles with pyrene and/or fluorene moieties. The process includes a four-component condensation reaction using aromatic aldehydes and ammonium acetate in acetic acid, which is a metal-free condition that forms C–C and C–N bonds with excellent yield and short reaction times . Similarly, the synthesis of "2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile" could potentially be achieved through a tailored multicomponent reaction, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the third paper describes the use of 1H NMR, MS, and X-ray single crystal diffraction to confirm the structure of a novel pyridine derivative . These techniques could be applied to determine the molecular structure of "this compound" and ensure the correct formation of the compound.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "this compound." However, the first paper discusses the photophysical properties of synthesized compounds, indicating that substituent effects on the pyridine moiety can significantly influence absorption and emission properties . This suggests that the compound may also exhibit interesting photophysical behavior, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are explored in the papers. For example, the first paper reports strong blue-green fluorescence emission for the synthesized nicotinonitrile derivatives . The fourth paper discusses the diverse metal-organic framework (MOF) structures, ferroelectric, and second-harmonic generation (SHG) properties of complexes constructed from 3-fluorophthalic acid and pyridyl ligands . These findings imply that "this compound" may also possess unique optical and electronic properties, which could be valuable in material science applications.
Scientific Research Applications
Multicomponent Domino Reaction Strategy
Research has developed a simplistic and highly effective protocol for synthesizing a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This is achieved through the domino four-component condensation reaction, highlighting the synthesis's short reaction time, excellent yield, and easy experimental workup. These newly synthesized nicotinonitriles show strong blue-green fluorescence emission, suggesting applications in materials science due to their pronounced emission spectra (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).
Fluorescent pH Sensor
A heteroatom-containing organic fluorophore, demonstrating intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), has been designed. This fluorophore turns into a strong emitter in the aggregated state and works as a fluorescent pH sensor in both solution and solid state, indicating its potential for detecting acidic and basic organic vapors. The change in electron affinity upon protonation and deprotonation is key to its sensing processes (Zhiyong Yang et al., 2013).
Emissive Fluorophores via Palladium-Catalyzed Cascade Reactions
A study demonstrated the Pd(II)-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids, enabling the rapid construction of benzofuro[2,3-c]pyridine skeletons. These transformations yield new classes of emissive fluorophores, underscoring the method's selectivity and efficiency in synthesizing potentially useful compounds for optoelectronic applications (Wenzhang Xiong et al., 2019).
Magnetized Graphene Oxide for Synthesis in Deep Eutectic Solvent
The use of magnetically separable graphene oxide anchored sulfonic acid nanoparticles has shown high catalytic activity for synthesizing complex organic compounds via microwave irradiation in a green solvent. This highlights an environmentally friendly approach to chemical synthesis with potential for reuse and reduced waste (Mo Zhang et al., 2016).
properties
IUPAC Name |
2-(3-fluorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBXSFHAQTRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C#N)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)
![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile](/img/structure/B2552709.png)







